![molecular formula C15H19N3O2 B7575828 N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide, also known as PEP005, is a synthetic compound that has been found to have anticancer properties. It is a member of the ingenol family of compounds, which are derived from the sap of the Euphorbia peplus plant. PEP005 has been found to be effective against a variety of cancer types, including melanoma, basal cell carcinoma, and squamous cell carcinoma.
Mechanism of Action
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide works by activating protein kinase C (PKC) enzymes in cancer cells. PKC enzymes play a key role in cell signaling pathways that regulate cell growth and survival. N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide binds to and activates PKC enzymes, leading to the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide has been found to have a number of biochemical and physiological effects on cancer cells. It induces the production of reactive oxygen species (ROS), which can damage cellular components and lead to cell death. N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide also activates the JNK and p38 MAPK signaling pathways, which are involved in cell stress responses and apoptosis. In addition, N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide has been found to inhibit the activity of NF-κB, a transcription factor that promotes cell survival and inflammation.
Advantages and Limitations for Lab Experiments
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide has several advantages for laboratory experiments. It is a highly specific inhibitor of PKC enzymes, and its effects on cancer cells can be easily measured using a variety of assays. N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide is also relatively stable and easy to synthesize, making it a good candidate for drug development. However, N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide has some limitations for laboratory experiments. It is highly toxic to normal cells at high concentrations, which can make it difficult to study in vivo. In addition, its mechanism of action is complex and not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide. One area of interest is the development of new N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide derivatives that have improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide treatment. Finally, there is interest in exploring the potential of N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide as a combination therapy with other anticancer agents, such as chemotherapy and radiation therapy.
Synthesis Methods
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide is synthesized from ingenol-3-angelate, which is extracted from the Euphorbia peplus plant. The synthesis involves several steps, including esterification, reduction, and acylation. The final product is a white crystalline powder that is soluble in dimethyl sulfoxide.
Scientific Research Applications
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide has been extensively studied for its anticancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells relatively unaffected. N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide has also been found to inhibit the growth and invasion of cancer cells, as well as to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)20-14-6-4-12(5-7-14)11(3)18-15(19)13-8-16-17-9-13/h4-11H,1-3H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARIEMLESZJPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)NC(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)
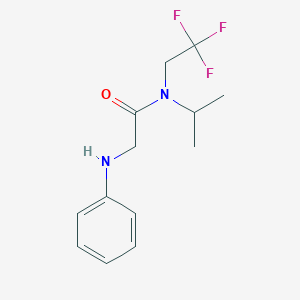
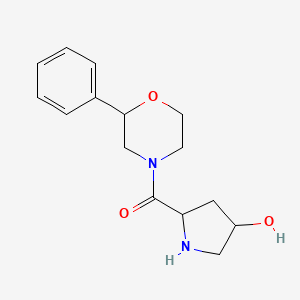
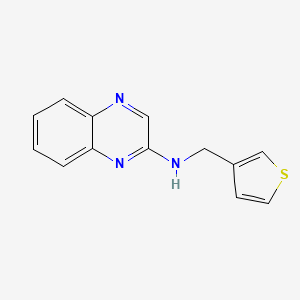
![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
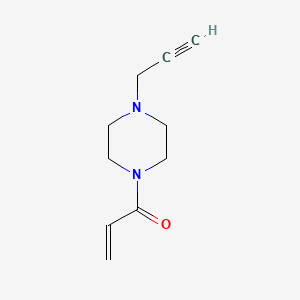
![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)
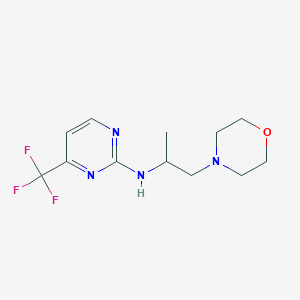
![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)
![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)
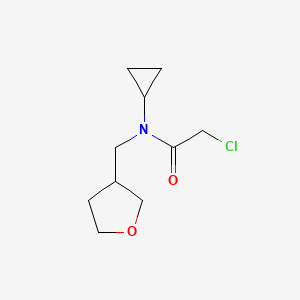
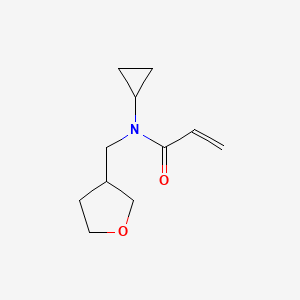
![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)